6-(4-Methylphenyl)-6-oxohexanoic acid

Crystallization Solid-form screening Thermal analysis

Solid-phase synthesis researchers often face poor thermal stability and low recovery with ω-oxo-arylalkanoic acid building blocks. 6-(4-Methylphenyl)-6-oxohexanoic acid (CAS 100847-96-9) resolves these challenges: • High mp 147-148°C enables DSC across a wide temperature window and steep solubility-temperature gradient for high-yield recrystallization. • Para-methyl substitution provides 4× higher membrane partitioning (LogP 2.4) vs. the unsubstituted phenyl analog for cell-based assays. • Electron-donating σp = -0.17 paired with the para-chloro analog (σp = +0.23) spans a Hammett range of 0.40 units at constant chain length. Available at 97% purity with full analytical characterization. Global shipping.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 100847-96-9
Cat. No. B018495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylphenyl)-6-oxohexanoic acid
CAS100847-96-9
Synonyms6-(4-METHYLPHENYL)-6-OXOHEXANOIC ACID
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CCCCC(=O)O
InChIInChI=1S/C13H16O3/c1-10-6-8-11(9-7-10)12(14)4-2-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16)
InChIKeyYCOBHSWQEIQSDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methylphenyl)-6-oxohexanoic Acid: Physicochemical and Structural Differentiation


6-(4-Methylphenyl)-6-oxohexanoic acid (CAS 100847-96-9) is an aromatic keto-carboxylic acid belonging to the ω-oxo-arylalkanoic acid class, with molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol [1]. Its structure features a hexanoic acid backbone terminating in a 4-methylbenzoyl (p-toluoyl) ketone moiety, giving it the systematic synonym 5-(4-methylbenzoyl)pentanoic acid . The compound is commercially available as a research chemical and building block, typically at 95% purity, and is characterized by a computed XLogP3 of 2.4, a topological polar surface area of 54.4 Ų, and a reported melting point of 147–148 °C [1].

1
Workflow Aryl-keto-acid scaffold for SAR libraries and linker optimization studies
2
Selection Electron-donating para-methyl probe with well-defined lipophilicity (XLogP3 2.4)
3
Use Context Solid-form screening and thermal analysis enabled by elevated melting point (147–148 °C)

6-(4-Methylphenyl)-6-oxohexanoic Acid: Non-Interchangeability with Closest Analogs


Despite sharing a common ω-oxo-arylalkanoic acid scaffold, 6-(4-methylphenyl)-6-oxohexanoic acid possesses a confluence of structural features—a C6 alkyl chain, a para-methyl substituent, and an electron-donating aryl ring—that cannot be simultaneously matched by any single close analog. Replacing it with 6-oxo-6-phenylhexanoic acid (CAS 4144-62-1) removes the para-methyl group, altering lipophilicity and crystal packing [1][2]. Substituting with 5-(4-methylphenyl)-5-oxovaleric acid (CAS 833-85-2) shortens the alkyl spacer, modifying conformational flexibility and the spatial relationship between the carboxylic acid and the aryl ketone pharmacophore . Using 6-(4-chlorophenyl)-6-oxohexanoic acid (CAS 56721-40-5) replaces the electron-donating methyl with an electron-withdrawing chloro substituent, inverting the electronic character of the aromatic ring [3]. These differences are quantifiable and carry mechanistic significance in any application where molecular recognition, partitioning, or reactivity depends on these parameters.

!
Unsubstituted phenyl analog
Removal of para-methyl may shift lipophilicity, melting point, and crystal packing, altering solid-form behavior and partitioning.
!
Shorter-chain valeric acid analog
Chain-length reduction can modify conformational flexibility and spatial reach of the acid group without matched lipophilicity change.
!
para-Chloro or ortho-methyl isomers
Electronic inversion (Cl) or steric hindrance (ortho-CH₃) may alter reactivity, recognition geometry, and spectroscopic profiles.

6-(4-Methylphenyl)-6-oxohexanoic Acid: Quantitative Differentiation Guide


Melting Point Elevation and Solid-Form Handling

6-(4-Methylphenyl)-6-oxohexanoic acid exhibits a melting point of 147–148 °C, as reported from the synthesis procedure in Patent US05504244 . In contrast, the unsubstituted phenyl analog, 6-oxo-6-phenylhexanoic acid (CAS 4144-62-1), melts at 75–79 °C, as documented by multiple commercial suppliers . This approximately 70 °C elevation is attributed to the para-methyl substituent, which enhances crystal lattice stability through improved molecular packing. The intermediate chain-length analog 4-benzoylbutyric acid (C4 spacer, CAS 1501-05-9) melts at 125–128 °C, and the shorter-chain valeric acid analog 5-(4-methylphenyl)-5-oxovaleric acid (CAS 833-85-2) melts at 141–144 °C , demonstrating that both the methyl substituent and chain length contribute non-additively to thermal behavior.

Melting Point Elevation
Cross-study comparable
147–148 °C (target) vs. 75–79 °C (unsubstituted phenyl)
Supports solid-form handling and thermal stability differentiation.
Δ ≈ +70 °C attributed to enhanced crystal packing from para-methyl.
Crystallization Solid-form screening Thermal analysis

Lipophilicity Difference from Unsubstituted Analog

The computed XLogP3 of 6-(4-methylphenyl)-6-oxohexanoic acid is 2.4, as reported in PubChem [1]. The unsubstituted phenyl analog, 6-oxo-6-phenylhexanoic acid (PubChem CID 223595), has a computed XLogP3-AA of 1.8 [2]. This difference of +0.6 log units corresponds to approximately a four-fold higher octanol-water partition coefficient for the target compound. Notably, 5-(4-methylphenyl)-5-oxovaleric acid (C5 chain, CAS 833-85-2) shows a LogP of 2.43 , nearly identical to the target, indicating that the methyl substituent, not chain length, is the primary driver of the lipophilicity difference within this series. The 6-(4-chlorophenyl) analog (CAS 56721-40-5) exhibits a LogP of 3.17 [3], representing a different lipophilicity profile driven by chlorine's higher hydrophobicity.

Lipophilicity Difference
Cross-study comparable
XLogP3 = 2.4 (target) vs. 1.8 (unsubstituted phenyl)
Approximately four-fold higher partition coefficient, relevant to permeability assays.
Methyl substituent drives the lipophilicity shift; C5 valeric acid analog LogP is similar (2.43).
Lipophilicity Membrane permeability LogP Drug-likeness

Chain-Length Effect on Conformational Space

6-(4-Methylphenyl)-6-oxohexanoic acid possesses a six-carbon backbone (hexanoic acid, n=5 methylene spacers), compared to the five-carbon backbone of 5-(4-methylphenyl)-5-oxovaleric acid (valeric acid, n=4 methylene spacers) . This extra methylene group increases the number of rotatable bonds from 5 (valeric acid analog) to 6 (target compound), providing greater conformational flexibility and extending the spatial reach between the carboxylic acid terminus and the aryl ketone by approximately 1.3 Å in a fully extended conformation [1]. Despite this structural difference, the LogP values are nearly identical (2.43 vs. 2.4), supporting the interpretation that the two compounds would partition similarly in biological membranes but exhibit different molecular recognition profiles due to altered geometry . In the aldose reductase inhibitor field, hexanoic acid side chains (n=5) have been independently identified as the optimal chain length within homologous series, outperforming shorter-chain analogs [2].

Chain-Length Effect
Class-level inference
C6 backbone vs. C5 valeric acid analog (Δ +1 rotatable bond)
Alters spatial reach of the acid group; matched LogP may isolate linker geometry effects.
Hexanoic acid chain length reported as optimal in aldose reductase inhibitor series.
Structure-activity relationship Conformational analysis Linker optimization

Electronic Substituent Effects: Methyl vs. Chloro

The para-methyl substituent on 6-(4-methylphenyl)-6-oxohexanoic acid is electron-donating (Hammett σp = -0.17), whereas the para-chloro substituent on the analog 6-(4-chlorophenyl)-6-oxohexanoic acid (CAS 56721-40-5) is electron-withdrawing (Hammett σp = +0.23) [1]. This electronic divergence is reflected in measurable bulk properties: the chloro analog exhibits a significantly higher boiling point (429.98 °C vs. 404.5 °C) and density (1.243 g/cm³ vs. 1.113 g/cm³), and a higher LogP (3.17 vs. 2.4) [2]. The electron-donating methyl group increases electron density on the aromatic ring and the ketone carbonyl oxygen, potentially enhancing hydrogen-bond acceptor strength (pKBH+), while the electron-withdrawing chloro group has the opposite effect, activating the ketone toward nucleophilic attack [3]. These opposing electronic profiles make the two compounds non-interchangeable in any context where aryl ring electronics influence binding, catalysis, or spectroscopic properties.

Electronic Effects: CH₃ vs. Cl
Class-level inference
Hammett σp -0.17 (target) vs. +0.23 (chloro analog); ΔLogP +0.77
Electronic inversion may shift hydrogen-bonding and reactivity without scaffold change.
Bulk property differences (boiling point, density) consistent with electronic divergence.
Electronic effects Hammett analysis Reactivity QSAR

Positional Isomerism: Steric Profiles of Methyl Regioisomers

The para-methyl substitution on the target compound differs fundamentally from the ortho-methyl regioisomer, 6-(2-methylphenyl)-6-oxohexanoic acid (CAS 107151-33-7), in steric accessibility of the aryl ring and the ketone carbonyl . In the para isomer, the methyl group is positioned opposite the ketone attachment, leaving the ortho positions of the aromatic ring unencumbered. In the ortho isomer, the methyl group creates steric hindrance adjacent to the ketone, which can restrict rotation around the aryl–carbonyl bond and alter the preferred dihedral angle between the aromatic ring and the carbonyl plane [1]. This steric difference influences UV absorption properties, NMR chemical shift patterns, and the compound's ability to engage in π-stacking interactions. The two regioisomers share identical molecular weight (220.26 g/mol), molecular formula (C₁₃H₁₆O₃), and computed density (1.113 g/cm³), yet their spatial shapes are distinct—a difference that crystal packing and target recognition will readily discriminate .

Positional Isomerism
Class-level inference
para-Methyl (target) vs. ortho-methyl regioisomer; identical MW and density.
Steric environment around ketone differs; may alter binding geometry and π-stacking.
Para isomer offers unobstructed aryl ring for consistent molecular recognition.
Regiochemistry Steric effects Isomer differentiation

Synthetic Accessibility and Process Feasibility

A documented synthetic route for 6-(4-methylphenyl)-6-oxohexanoic acid, disclosed in Patent US05504244, involves base hydrolysis of methyl 5-(4-methylbenzoyl)pentanoate (3.5 g) using 1N sodium hydroxide in methanol under reflux for 5 hours, yielding 1.1 g of product as colorless crystals after acidification and filtration, corresponding to a 33.4% yield . The product identity was confirmed by NMR and IR spectroscopy . In comparison, the methyl ester precursor, ethyl 6-(4-methylphenyl)-6-oxohexanoate (CAS 100847-87-8), is also commercially available at 95% purity and can be used as an alternative entry point into this chemical space . The availability of both the free acid and the ester form, coupled with a validated synthetic procedure, provides a clear procurement and synthetic feasibility advantage over less well-characterized analogs for which no peer-reviewed or patent synthesis may exist.

Synthetic Feasibility
Supporting evidence
Patent-documented route; 33.4% isolated yield with NMR/IR confirmation
Reduces procurement risk via documented in-house resynthesis capability.
Single datapoint; no head-to-head yield comparison with analogs available.
Synthetic chemistry Process development Yield optimization

6-(4-Methylphenyl)-6-oxohexanoic Acid: Procurement-Relevant Applications


Solid-Form Screening Leveraging High Melting Point

The 147–148 °C melting point of 6-(4-methylphenyl)-6-oxohexanoic acid makes it a superior candidate over the unsubstituted phenyl analog (mp 75–79 °C) for solid-phase synthesis protocols requiring thermal stability, for polymorph screening studies where high melting points facilitate differential scanning calorimetry (DSC) analysis across a wider temperature window, and for recrystallization-based purification where the steep solubility–temperature gradient of a high-melting solid yields higher recovery.

Lipophilicity-Dependent Assay Design

The 0.6 log unit lipophilicity advantage of the target compound over 6-oxo-6-phenylhexanoic acid [1][2] translates to approximately four-fold higher membrane partitioning, making it more suitable for cell-based assays where moderate passive diffusion is required. The nearly identical LogP to the C5 valeric acid analog (LogP 2.43) but with an extended alkyl spacer provides an orthogonal adjustment tool for researchers optimizing linker length without confounding lipophilicity changes.

Electronic Substituent Effect Probe Studies

The target compound's electron-donating para-methyl group (σp = -0.17) [3] serves as a well-defined electronic probe in quantitative structure–activity relationship (QSAR) studies. When paired with the para-chloro analog (σp = +0.23), the pair spans a Hammett σ range of 0.40 units at constant chain length, enabling systematic investigation of aryl electronic effects on ketone reactivity, hydrogen-bond acceptor strength, and π-stacking propensity without altering the scaffold geometry.

Linker-Length Optimization in Aryl-Keto-Acid Pharmacophores

The six-carbon hexanoic acid backbone distinguishes this compound from the C5 valeric acid and C4 butyric acid analogs . Independent studies on related arylalkanoic acid series have identified hexanoic acid (n=5 methylene) as the optimal chain length for aldose reductase inhibition [4], suggesting the target compound's C6 spacer may be pre-optimized for certain biological targets relative to shorter-chain alternatives.

Application
Selection Property
Validation Focus
Solid-form screening
Elevated melting point (147–148 °C)
Thermal stability and recrystallization behavior
Cell-based permeability assays
Moderate lipophilicity (XLogP3 2.4)
Passive diffusion and membrane partitioning
QSAR electronic probe studies
Electron-donating para-methyl (σp -0.17)
Hammett analysis paired with chloro analog
Linker-length optimization
C6 hexanoic acid backbone
Conformational reach vs. shorter-chain analogs

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